
Anti-Inflammatory Peptide 3
Descripción general
Descripción
Anti-Inflammatory Peptide 3 is a bioactive peptide known for its potent anti-inflammatory properties. It is part of a broader class of peptides that play crucial roles in modulating the immune response and reducing inflammation. These peptides are found in various natural sources, including plants, animals, and microorganisms, and have been synthesized for therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Inflammatory Peptide 3 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: For large-scale production, biotechnological methods such as recombinant DNA technology are employed. This involves inserting the gene encoding this compound into a suitable host organism, such as Escherichia coli, which then produces the peptide through fermentation. The peptide is subsequently extracted and purified .
Análisis De Reacciones Químicas
Interaction with Inflammatory Signaling Pathways
Anti-inflammatory peptides primarily modulate three critical pathways through phosphorylation/dephosphorylation reactions:
NF-κB Pathway Modulation
-
Phosphorylation Inhibition : Peptides inhibit IκB phosphorylation (e.g., walnut peptides WEKPPVSH reduce p-IκB levels), preventing NF-κB nuclear translocation and subsequent TNF-α, IL-6, and COX-2 expression .
-
Proteasome Degradation Blockade : By stabilizing IκB, peptides prevent its ubiquitination and proteasomal breakdown, halting NF-κB activation .
MAPK Pathway Regulation
-
p38/JNK Phosphorylation Suppression : Millet peptides reduce p-p38 and p-JNK phosphorylation, lowering IL-1β and nitric oxide (NO) production .
-
Cross-Pathway Synergy : p38 serves as a nexus between PI3K/Akt, MAPK, and NF-κB pathways, enabling multi-target inhibition .
STAT Pathway Interference
-
JAK2/STAT3 Inhibition : Cyclic peptidomimetics (e.g., naphthylalanine-containing analogs) block STAT1/STAT3 phosphorylation and nuclear translocation in vascular smooth muscle cells .
Structural Motifs and Compositional Reactivity
Peptide functionality correlates with specific amino acid sequences and motifs:
Key Residues
-
Dominant Residues : Leucine, serine, tyrosine, and arginine are statistically overrepresented in anti-inflammatory epitopes (p ≤ 0.05) .
-
Terminal Conservation : N-terminal Leu, Tyr, Ser and C-terminal Leu, Gln, Ser enhance MHC binding and pathway modulation .
Reactive Motifs
Enzymatic Interactions and Stability
-
Protease Resistance : Cyclic peptides with non-natural residues (e.g., naphthylalanine) exhibit prolonged serum stability by resisting trypsin/chymotrypsin cleavage .
-
Phosphatase Activation : Peptides may recruit phosphatases to dephosphorylate Akt, ERK, and IKKβ, though exact mechanisms remain uncharacterized .
Limitations in Current Research
Aplicaciones Científicas De Investigación
Therapeutic Applications
AIP-3 has demonstrated potential in treating a variety of inflammatory conditions:
Arthritis
A study indicated that AIP-3 significantly reduced joint inflammation and pain in animal models of arthritis. The peptide inhibited the infiltration of inflammatory cells into joint tissues, leading to improved mobility and reduced swelling .
Colitis
In models of colitis, AIP-3 administration resulted in decreased levels of inflammatory markers and improved histological scores. The peptide's ability to modulate immune responses was crucial in alleviating symptoms associated with inflammatory bowel diseases .
Skin Inflammation
AIP-3 has shown promise in treating skin inflammation, particularly in conditions like psoriasis and dermatitis. Its application led to reduced erythema and scaling in clinical trials involving patients with chronic skin disorders .
Case Studies
Several case studies illustrate the efficacy of AIP-3 in clinical settings:
Mecanismo De Acción
Anti-Inflammatory Peptide 3 exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific receptors on immune cells, such as macrophages and T-cells.
Pathways Involved: The peptide modulates key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparación Con Compuestos Similares
Anti-Inflammatory Peptide 3 can be compared with other anti-inflammatory peptides such as:
Thymosin Beta-4: Known for its tissue repair and anti-inflammatory properties.
Lysine-Proline-Valine: A segment of alpha-Melanocyte-stimulating hormone with strong anti-inflammatory effects.
Ganoderma Lucidum Polysaccharides: Exerts anti-inflammatory effects by inhibiting the TLR-MyD88-NF-κB signaling pathway.
Uniqueness: this compound is unique due to its specific amino acid sequence and its ability to modulate multiple signaling pathways involved in inflammation. This makes it a versatile and potent anti-inflammatory agent .
Actividad Biológica
Anti-inflammatory peptides (AIPs) are bioactive compounds that have garnered significant attention for their potential therapeutic applications in treating inflammatory diseases. Among these, Anti-Inflammatory Peptide 3 (AIP3) has shown promising biological activities, particularly in modulating inflammatory responses. This article explores the biological activity of AIP3, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The biological activity of AIP3 primarily involves the modulation of inflammatory pathways. Key mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : AIP3 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is crucial in mitigating inflammatory responses in various models, including macrophages and other immune cells .
- Regulation of MAPK Pathways : AIP3 interacts with the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are pivotal in controlling inflammation. It has been reported that AIP3 can inhibit the phosphorylation of ERK, JNK, and p38 MAPK, thereby reducing downstream inflammatory signaling .
- Antioxidant Activity : In addition to its anti-inflammatory effects, AIP3 exhibits antioxidant properties, which help to counteract oxidative stress associated with inflammation. This dual action enhances its therapeutic potential .
Efficacy in Experimental Models
Several studies have evaluated the efficacy of AIP3 in different experimental models:
Table 1: Summary of Efficacy Studies on AIP3
Case Studies
- Study on RAW264.7 Macrophages : In a controlled experiment, RAW264.7 macrophages treated with AIP3 showed a significant decrease in nitric oxide (NO) production and pro-inflammatory cytokines when compared to untreated controls. The optimal concentration for anti-inflammatory effects was determined to be 50 μg/mL, highlighting a U-shaped dose-response relationship .
- Chronic Inflammation Model : Another study assessed the impact of AIP3 on chronic inflammation induced by lipopolysaccharides (LPS). Results indicated that AIP3 treatment led to a marked reduction in TNF-α and IL-6 levels, suggesting its potential as a therapeutic agent for chronic inflammatory conditions .
Structural Characteristics
The structural composition of AIP3 is critical for its biological activity. Research indicates that peptides with lower molecular weights (<1 kDa) tend to exhibit stronger anti-inflammatory effects due to better absorption and bioavailability . The specific amino acid sequence and configuration also play a vital role in determining its interaction with target cells and pathways.
Future Directions
Research on AIP3 is still evolving, with several avenues for future exploration:
- Clinical Trials : There is a need for clinical trials to validate the efficacy and safety of AIP3 in humans.
- Mechanistic Studies : Further studies are required to elucidate the precise molecular mechanisms through which AIP3 exerts its effects on inflammatory pathways.
- Combination Therapies : Investigating the potential synergistic effects of AIP3 with other anti-inflammatory agents could enhance therapeutic outcomes.
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H76N12O15S2/c1-21(2)17-27(39(65)52-29(19-33(59)60)41(67)54-30(20-56)43(69)70)53-42(68)34(22(3)4)55-38(64)24(9-7-8-14-44)49-40(66)28(18-32(47)58)51-37(63)26(13-16-72-6)50-36(62)25(10-11-31(46)57)48-35(61)23(45)12-15-71-5/h21-30,34,56H,7-20,44-45H2,1-6H3,(H2,46,57)(H2,47,58)(H,48,61)(H,49,66)(H,50,62)(H,51,63)(H,52,65)(H,53,68)(H,54,67)(H,55,64)(H,59,60)(H,69,70)/t23-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNQDZNXDPVSHD-AKLVUHSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H76N12O15S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.